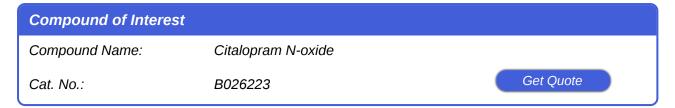


# A Comparative Guide to the Pharmacokinetics of Citalopram and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the selective serotonin reuptake inhibitor (SSRI) citalopram and its metabolite, **citalopram N-oxide**. The information presented is based on a comprehensive review of available scientific literature and is intended to support research and development efforts in the field of pharmacology and drug metabolism.

## **Executive Summary**

Citalopram is an established antidepressant that undergoes extensive metabolism in the body. One of its metabolic pathways involves N-oxidation to form **citalopram N-oxide**. While the pharmacokinetics of the parent drug, citalopram, are well-documented, comprehensive data on the pharmacokinetic profile of **citalopram N-oxide** in humans is limited. This guide summarizes the available quantitative data, outlines typical experimental protocols for pharmacokinetic analysis, and provides visual representations of the metabolic pathway and experimental workflows.

#### **Data Presentation: Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters for citalopram. Due to the limited availability of data for **citalopram N-oxide** in human plasma, a complete pharmacokinetic profile cannot be provided at this time. The available data on its excretion and observed plasma concentrations are included for context.

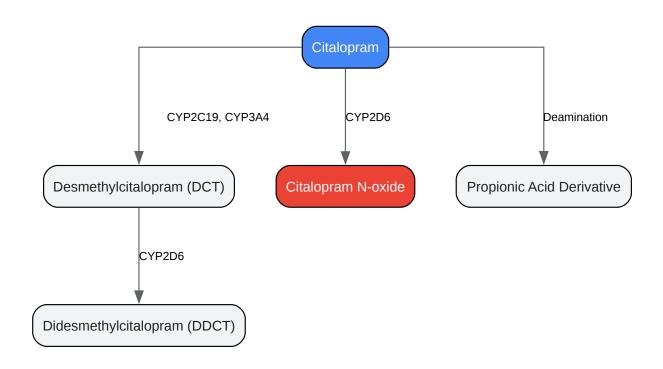


Pharmacokinetic Parameter	Citalopram (Parent Drug)	Citalopram N-oxide (Metabolite)
Bioavailability (F)	~80%[1][2]	Not available
Half-life (t½)	~35 hours[1][3]	Not available
Time to Peak Plasma Concentration (Tmax)	1-4 hours[1][2]	Not available
Peak Plasma Concentration (Cmax)	Dose-dependent; e.g., ~35 ng/mL (after 40 mg single dose)[4]	Not available
Volume of Distribution (Vd)	~12 L/kg[5]	Not available
Systemic Clearance (CL)	~330 mL/min (~0.4 L/min)[5][6]	Not available
Urinary Excretion (% of dose)	12-23% (unchanged)[1][2]	7% (over 7 days, as a percentage of a single radioactive dose)[7]
Mean Plasma Concentration	Dose-dependent; e.g., 245 nM (at a standard dose of 40 mg daily)[6]	0.87 ± 0.94 ng/mL (S- enantiomer N-oxide in depressed patients)[2]

## **Metabolic Pathway**

Citalopram is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathways are N-demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), and N-oxidation to **citalopram N-oxide**. The N-oxidation of citalopram is mediated by the enzyme CYP2D6.[1][2]





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Metabolic pathway of Citalopram.

## **Experimental Protocols**

The following outlines a typical experimental protocol for a clinical pharmacokinetic study of citalogram and its metabolites.

#### 1. Study Design:

- Design: A single-center, open-label, single-dose or multiple-dose study. For comparative studies, a randomized, crossover design is often employed.
- Subjects: Healthy adult male and/or female volunteers. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
- Dosing: Administration of a single oral dose of citalopram hydrobromide (e.g., 40 mg tablet)
   with a standardized volume of water after an overnight fast.[5]



 Washout Period: In crossover studies, a washout period of at least 14 days is typically implemented between treatments.

#### 2. Sample Collection:

- Blood Sampling: Venous blood samples are collected into heparinized tubes at predose (0 hours) and at various post-dose time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours).
- Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

#### 3. Bioanalytical Method:

- Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric (LC-MS/MS) detection is commonly used for the simultaneous quantification of citalopram and its metabolites in plasma.
- Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.
- Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

#### 4. Pharmacokinetic Analysis:

- Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis:
  - Maximum plasma concentration (Cmax)
  - Time to reach maximum plasma concentration (Tmax)
  - Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
  - Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)



- Elimination half-life (t½)
- Apparent total body clearance (CL/F)
- Apparent volume of distribution (Vz/F)



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General workflow for a pharmacokinetic study.

#### **Discussion**

The available data clearly outlines the pharmacokinetic profile of citalopram, demonstrating its good oral bioavailability, relatively long half-life, and extensive metabolism. The formation of citalopram N-oxide via CYP2D6 represents a minor metabolic pathway in terms of urinary excretion of the metabolite.[7] However, the lack of a complete pharmacokinetic profile for citalopram N-oxide in plasma makes a direct comparison of its systemic exposure and disposition with the parent drug challenging. The single reported mean plasma concentration of the S-enantiomer N-oxide suggests that its levels are significantly lower than that of the parent compound.[2]

Further research is warranted to fully characterize the pharmacokinetics of **citalopram N-oxide**. Such studies would be valuable for a more complete understanding of the overall disposition of citalopram and could provide insights into potential drug-drug interactions and the contribution of this metabolite to the overall pharmacological and toxicological profile of citalopram.

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